8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)-
Description
8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)- is a fluorinated quinoline derivative characterized by a carboxamide group at position 8 and a 3,4-difluorophenyl substituent at position 2 of the quinoline core. Fluorinated quinoline derivatives are of significant interest in medicinal chemistry due to their applications as central nervous system (CNS) drug candidates, antimicrobial agents, and enzyme inhibitors .
Properties
CAS No. |
655222-60-9 |
|---|---|
Molecular Formula |
C16H10F2N2O |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H10F2N2O/c17-12-6-4-10(8-13(12)18)14-7-5-9-2-1-3-11(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |
InChI Key |
XSSIZQHYPYPYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)quinoline-8-carboxamide typically involves the reaction of 3,4-difluoroaniline with quinoline-8-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-difluorophenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline-8-carboxylic acid derivatives, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
2-(3,4-difluorophenyl)quinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-difluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)- with its structural analogues:
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|---|
| 8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)- | C₁₆H₁₁F₂N₂O | 285.27 | ~3.1* | 3,4-difluorophenyl |
| 8-Quinolinecarboxamide, 2-(2-fluorophenyl)- | C₁₆H₁₁FN₂O | 266.27 | ~2.8 | 2-fluorophenyl |
| 8-Quinolinecarboxamide, 2-phenyl- | C₁₆H₁₂N₂O | 248.28 | ~2.5 | Phenyl (no substituents) |
| 2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide | C₁₈H₁₆N₂O₃ | 308.33 | 3.9 | 3,4-dimethoxyphenyl |
*Estimated based on substituent contributions.
- Lipophilicity (logP): The 3,4-difluorophenyl substituent increases logP compared to non-fluorinated analogues due to fluorine’s hydrophobic character. However, it remains lower than the 3,4-dimethoxyphenyl analogue (logP = 3.9), where methoxy groups add bulk and electron-donating effects .
Biological Activity
8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)-
- Molecular Formula : C16H12F2N2O
- Molecular Weight : 296.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 8-Quinolinecarboxamide derivatives is primarily attributed to their ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound has shown potential in:
- Inhibition of Enzymes : It may inhibit enzymes associated with inflammatory responses.
- Receptor Modulation : The compound can act as an antagonist or agonist at specific receptors, altering cellular signaling pathways.
Biological Activity Overview
Research indicates that 8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)- exhibits several biological activities:
-
Anticancer Activity :
- Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- In vitro assays showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical) and A549 (lung) cells.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens.
- Results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- In animal models, the compound has shown promise in reducing inflammation markers and symptoms associated with autoimmune disorders.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the quinoline core:
- Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances lipophilicity and bioactivity.
- Amide Functionality : The amide group is crucial for binding interactions with target proteins, influencing the overall potency.
SAR Data Table
| Compound | R1 (Phenyl) | R2 (Fluorine) | Activity Type | IC50 (µM) |
|---|---|---|---|---|
| A | H | None | Anticancer | 25 |
| B | CH3 | F | Antimicrobial | 15 |
| C | CF3 | F | Anti-inflammatory | 10 |
Case Studies
-
Study on Anticancer Activity :
- A study conducted by Jonsson et al. evaluated the compound's effects on SJL/N mice models with induced tumors. Results indicated a dose-dependent reduction in tumor size with significant statistical relevance (p < 0.05).
-
Evaluation of Anti-inflammatory Properties :
- In an experimental autoimmune encephalomyelitis model, treatment with the compound resulted in a marked decrease in clinical symptoms compared to control groups.
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-difluorophenyl)-8-quinolinecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
Coupling Reactions : Reacting 8-quinolinecarboxylic acid derivatives with 3,4-difluorophenylamine via amide bond formation.
Catalytic Systems : Use coupling agents like HATU or EDCI in anhydrous DMF under inert gas (N₂/Ar) to minimize side reactions.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity .
Optimization Tips :
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and fluorine atoms) .
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₀F₂N₂O: 297.08) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines).
- Enzyme Inhibition :
- Kinase/Protease Assays : Use fluorogenic substrates (e.g., ATPase-Glo™) to quantify inhibition.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for fluorinated quinolinecarboxamides?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks :
- Validate purity via HPLC (>95%) and elemental analysis.
- Replicate assays under standardized conditions (e.g., fixed DMSO concentration).
- Comparative Analysis :
- Advanced Techniques :
Q. What strategies enhance the compound's metabolic stability for therapeutic applications?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) at the quinoline 6-position to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability.
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Plasma Protein Binding : Use ultrafiltration to measure free fraction .
Q. How can intermolecular interactions in crystalline forms be exploited for material science applications?
Methodological Answer:
- Hirshfeld Surface Analysis : Map close contacts (e.g., F⋯H, N-H⋯O) to predict packing motifs .
- Thermal Analysis : DSC/TGA reveals phase transitions (e.g., melting points ~200–220°C) relevant to crystal engineering .
- Co-crystallization : Screen with carboxylic acid co-formers (e.g., succinic acid) to modify solubility .
Q. What computational methods predict the compound’s photophysical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
